molecular formula C21H34O3 B3056412 Tetradecyl 4-hydroxybenzoate CAS No. 71177-53-2

Tetradecyl 4-hydroxybenzoate

Cat. No. B3056412
CAS RN: 71177-53-2
M. Wt: 334.5 g/mol
InChI Key: DATMKDBMEZKPLP-UHFFFAOYSA-N
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Description

Tetradecyl 4-hydroxybenzoate , also known as tetradecyl parahydroxybenzoate , is a chemical compound derived from benzoic acid. It falls into the category of monohydroxybenzoic acids and is characterized by its white crystalline appearance. While it is slightly soluble in water and chloroform, it exhibits better solubility in polar organic solvents such as alcohols and acetone. This compound plays a crucial role in the synthesis of parabens , which are commonly used as preservatives in cosmetics and certain ophthalmic solutions .


Synthesis Analysis

The synthesis of tetradecyl 4-hydroxybenzoate involves the reaction of 4-hydroxybenzoic acid (also known as p-hydroxybenzoic acid) with tetradecyl alcohol . The esterification process leads to the formation of tetradecyl 4-hydroxybenzoate. This compound is essential for various industrial applications, including the production of liquid crystal polymers (LCPs) and other high-value bioproducts .


Molecular Structure Analysis

The molecular formula of tetradecyl 4-hydroxybenzoate is C~20~H~30~O~3~ . It consists of a benzene ring with a hydroxyl group (OH) attached at the para position. The tetradecyl (C~14~H~29~) side chain is linked to the hydroxyl group, resulting in the ester formation .


Chemical Reactions Analysis

Upon hydroxylation, tetradecyl 4-hydroxybenzoate forms protocatechuate , which can subsequently undergo cleavage in ortho- and/or meta-positions or decarboxylation to yield catechol . Both protocatechuate and catechol are then funneled into the TCA cycle via either the β-ketoadipate or protocatechuate meta-cleavage branches. Additionally, the oxidative decarboxylation of protocatechuate may lead to the formation of hydroxyquinol . Overall, tetradecyl 4-hydroxybenzoate degradation in Pseudarthrobacter phenanthrenivorans Sphe3 involves multiple catabolic pathways, highlighting the strain’s versatility .

Scientific Research Applications

Analysis in Cosmetic and Pharmaceutical Products

Tetradecyl 4-hydroxybenzoate, a derivative of 4-hydroxybenzoate, is extensively used as a preservative in cosmetics and pharmaceutical products. Lee et al. (2017) employed mass spectrometry methods to analyze 4-hydroxybenzoates and their metabolites in human keratinocyte cells exposed to UV radiation. This research contributes to understanding the metabolic processes and potential adverse effects, such as oxidative and DNA damage, associated with these compounds in skincare products (Lee et al., 2017).

Biotechnological Applications

Wang et al. (2018) discussed the emerging use of 4-Hydroxybenzoic acid (4-HBA), a close relative of Tetradecyl 4-hydroxybenzoate, as a versatile intermediate for value-added bioproducts. These applications span across food, cosmetics, and pharmacy, highlighting the biotechnological potential of these compounds (Wang et al., 2018).

Dermal Absorption and Metabolism

A study by Jewell et al. (2007) explored the dermal absorption and metabolism of parabens, esters of 4-hydroxybenzoic acid, in human and minipig skin. This research is relevant to Tetradecyl 4-hydroxybenzoate, providing insights into how such compounds are metabolized and their potential effects upon dermal exposure (Jewell et al., 2007).

Environmental Monitoring

The detection and analysis of 4-hydroxybenzoates in the environment are crucial due to their widespread use and potential ecological impacts. For instance, a study developed a high-performance liquid chromatography–tandem mass spectrometry method for quantifying parabens, including Tetradecyl 4-hydroxybenzoate, in food. This method aids in monitoring the presence and concentrations of these compounds in various environments (Cao et al., 2013).

Neurogenesis and Therapeutic Potential

Research on derivatives of Tetradecyl 4-hydroxybenzoate has shown potential in promoting neurogenesis and treating neurological conditions. For example, Tetradecyl 2,3-dihydroxybenzoate, a similar compound, was studied for its ability to enhance neurite outgrowth and its potential application in treating Alzheimer's disease and spinal cord injuries (Qi et al., 2016; Ding et al., 2016)(Ding et al., 2016).

properties

IUPAC Name

tetradecyl 4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-24-21(23)19-14-16-20(22)17-15-19/h14-17,22H,2-13,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATMKDBMEZKPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20316978
Record name tetradecyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20316978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetradecyl 4-hydroxybenzoate

CAS RN

71177-53-2
Record name NSC309824
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309824
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tetradecyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20316978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.76 g (20 mmol) of 4-hydroxybenzoic acid and 800 mg (200 mmol) of sodium hydroxide in 12 ml of water was added 250 mg of methyl tricaprylammonium chloride and 4.67 g (17 mmol) of n-tetradecylbromide. The mixture was heated at reflux for 4 h and then diluted with 30 ml of water. The mixture was extracted with 2×30 ml ether. The ether extracts were combined and washed with water and saturated NaCl solution. The solvent was removed in-vacuo and the residue purified by flash chromatography (silica; 10% ethyl acetate in hexanes) to give the title compound as a white solid.
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
[Compound]
Name
methyl tricaprylammonium chloride
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
4.67 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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